Mechanistic Elucidation and Analytical Control of Cefdinir Impurity 4
Mechanistic Elucidation and Analytical Control of Cefdinir Impurity 4
An In-Depth Technical Guide for Pharmaceutical Development
Executive Summary
Cefdinir is a broad-spectrum, third-generation cephalosporin characterized by an aminothiazolyl hydroxyimino side chain and a C-3 vinyl group. Like all beta-lactam antibiotics, its core is inherently susceptible to hydrolytic degradation. During formulation, storage, or stress testing, Cefdinir can degrade into various pharmacopeial impurities.
Cefdinir Impurity 4 (CAS: 178422-45-2), also known as Cefdinir Impurity R or the beta-lactam ring-opened gamma-lactone, represents a critical degradation pathway[1]. Understanding the exact mechanism of its formation is paramount for formulation scientists and analytical chemists to design robust stability-indicating methods, optimize API crystallization, and ensure ICH Q3A/Q3B compliance.
Chemical Identity and Structural Comparison
The formation of Impurity 4 involves a fundamental rearrangement of the cephalosporin core. The highly strained beta-lactam ring is lost, and the molecule reorganizes into a tetrahydrofuro[3,4-d][1,3]thiazine bicyclic system[1].
Table 1: Physicochemical & Structural Comparison
| Parameter | Cefdinir (API) | Cefdinir Impurity 4 |
| CAS Number | 91832-40-5 | 178422-45-2 |
| Molecular Formula | C₁₄H₁₃N₅O₅S₂ | C₁₄H₁₅N₅O₆S₂ |
| Molecular Weight | 395.42 g/mol | 413.43 g/mol (+18 Da) |
| Core Structure | Beta-lactam fused to dihydrothiazine | Fused gamma-lactone (tetrahydrofuro-thiazine) |
| C-3 Substituent | Intact Vinyl Group (-CH=CH₂) | Incorporated into lactone ring (5-methyl) |
| Pharmacopeial Status | Active Pharmaceutical Ingredient | Monitored Degradation Product |
Mechanism of Formation: A Step-by-Step Elucidation
The transformation of Cefdinir into Impurity 4 is a multi-step cascade triggered by aqueous acidic or neutral conditions[2]. As a Senior Application Scientist, I emphasize that this is not a simple hydrolysis, but a complex tandem reaction involving ring-opening followed by an intramolecular cyclization.
Phase I: Hydrolytic Cleavage of the Beta-Lactam Ring
The 4-membered beta-lactam ring is highly strained. The resonance stabilization typically found in amides is inhibited here due to the geometric constraints of the fused bicyclic system. Consequently, the C-8 carbonyl carbon is highly electrophilic. Water acts as a nucleophile, attacking the C-8 carbonyl, which leads to the cleavage of the N5-C8 bond[2]. This yields a ring-opened intermediate possessing a new C-8 carboxylic acid and a secondary amine at N-5. This step accounts for the addition of H₂O (+18 Da mass shift)[1].
Phase II: Electrophilic Addition and Carbocation Formation
Under acidic conditions, the C-3 vinyl group (-CH=CH₂) undergoes rapid protonation. Following Markovnikov's rule, the proton adds to the terminal methylene carbon, generating a relatively stable secondary carbocation at the internal carbon (the 1'-position of the original vinyl group)[2].
Phase III: Intramolecular Lactonization
The C-4 carboxylate group is spatially proximate to the newly formed carbocation. Acting as an internal nucleophile, the carboxylate oxygen attacks the carbocation. This intramolecular capture forms a new 5-membered gamma-lactone ring[2]. Because the carbocation was at the internal carbon of the vinyl group, the terminal carbon becomes a methyl group at the 5-position of the new furo ring. The resulting structure is the tetrahydrofuro[3,4-d][1,3]thiazine system characteristic of Impurity 4[1].
Figure 1: Step-by-step mechanistic pathway for the formation of Cefdinir Impurity 4.
Experimental Workflow: Forced Degradation and Isolation
To establish a self-validating analytical system, Impurity 4 must be synthesized via forced degradation, isolated, and characterized. The following protocol utilizes column-switching LC-MS/MS to overcome the challenge of non-volatile salts[3].
Step-by-Step Isolation Protocol
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Forced Degradation (Generation): Dissolve 1.0 mg/mL Cefdinir API in 1.0 N HCl and incubate at 60°C for 24 hours[4].
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Causality: The low pH serves a dual purpose: it catalyzes the hydrolytic opening of the beta-lactam ring and provides the necessary protons for the Markovnikov addition to the C-3 vinyl group, driving the lactonization process.
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Reaction Quenching: Neutralize the solution to pH 5.5 using 1.0 N NaOH[4].
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Causality: Halts the degradation cascade to prevent the secondary fragmentation of the lactone into smaller, unidentifiable degradants.
-
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Column-Switching LC Enrichment: Inject the sample onto a C18 trapping column using a mobile phase of 0.25% tetramethylammonium hydroxide (pH 5.5) and acetonitrile[3].
-
Causality: The degradation mixture contains high concentrations of non-volatile salts (NaCl from neutralization). Column-switching allows the target impurity to be retained while salts are washed to waste, preventing severe ion suppression and mass spectrometer contamination[3].
-
-
Desalting and MS/MS Analysis: Elute the enriched impurity onto the analytical column using 0.5% formic acid, followed by mass analysis using 1.0% formic acid-acetonitrile (3:7)[3].
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Causality: Formic acid provides the necessary protons for positive electrospray ionization (ESI+) while maintaining strict volatility for MS compatibility.
-
-
Self-Validation (Mass Balance): Perform peak purity analysis using a Photodiode Array (PDA) detector.
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Causality: Ensures that the isolated peak is homogenous and that the total area of degradants plus remaining API equals >98% of the initial API area, validating the specificity of the method[4].
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Figure 2: Self-validating experimental workflow for the isolation of Cefdinir Impurity 4.
Analytical Data & Quality Control
Accurate quantification of Impurity 4 requires optimized chromatographic parameters. The structural confirmation relies heavily on NMR, where the disappearance of the vinyl protons and the appearance of a methyl doublet confirm the lactonization[4].
Table 2: Analytical Parameters for LC-MS/MS Isolation
| Parameter | Specification / Condition |
| Trapping Column | C18, 4-µm packing (e.g., L1 phase)[5] |
| Primary Mobile Phase | 0.25% Tetramethylammonium hydroxide (pH 5.5) / Acetonitrile[3] |
| Desalting Eluent | 0.5% Formic Acid[3] |
| MS Mobile Phase | 1.0% Formic Acid : Acetonitrile (3:7 v/v)[3] |
| Detection Mode | ESI+ (Positive Ion Mode), UV at 254 nm[5] |
| Target m/z [M+H]+ | 414.4 (Corresponds to MW 413.43) |
Process Control and Mitigation Strategies
Understanding the causality of Impurity 4 formation allows for targeted mitigation during drug development:
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Moisture Control: Because the initiating step is hydrolytic, controlling the water activity ( aw ) in the final dosage form is critical. Utilizing Cefdinir monohydrate rather than the anhydrous form often provides a more stable crystal lattice that resists moisture-induced degradation.
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pH Excursion Avoidance: During the crystallization of the API, prolonged exposure to pH < 4 or pH > 8 must be avoided. The lactonization pathway is highly accelerated in acidic environments due to the required protonation of the vinyl group[2].
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Thermal Management: Drying processes should utilize vacuum drying at lower temperatures rather than high-heat tray drying, as the activation energy for beta-lactam cleavage is easily surpassed above 50°C[4].
References
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2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid Source: PubChem (National Institutes of Health) URL:[Link]
-
Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones Source: PubMed (National Institutes of Health) URL:[Link]
-
Characterization of Impurities in Cefdinir Bulk Material by Online Column-Switching Liquid Chromatography and Tandem Mass Spectrometry Source: Bentham Science Publishers / Current Pharmaceutical Analysis URL:[Link]
-
Isolation, structural elucidation and characterization of impurities in Cefdinir Source: ResearchGate URL:[Link]
-
Cefdinir for Oral Suspension - USP-NF Source: United States Pharmacopeia (USP-NF) URL:[Link]
Sources
- 1. 2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid | C14H15N5O6S2 | CID 76971107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. uspnf.com [uspnf.com]
